molecular formula C50H84O7P2 B1237182 Di-trans,poly-cis-decaprenyl diphosphate

Di-trans,poly-cis-decaprenyl diphosphate

Cat. No. B1237182
M. Wt: 859.1 g/mol
InChI Key: FSCYHDCTHRVSKN-GPLVPVLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ditrans,polycis-decaprenyl diphosphate is a decaprenyl diphosphate. It is a conjugate acid of a ditrans,polycis-decaprenyl diphosphate(3-).

Scientific Research Applications

Role in Ubiquinone Biosynthesis

Di-trans, poly-cis-decaprenyl diphosphate (decaprenyl-PP) is crucial in the biosynthesis of ubiquinone, a vital component in cellular respiration and energy production. Okada et al. (1998) demonstrated that decaprenyl-PP synthase from Gluconobacter suboxydans plays a significant role in producing decaprenyl-PP, which is subsequently used for the side chain of ubiquinone-10 (Okada, Kainou, Tanaka, Nakagawa, Matsuda, & Kawamukai, 1998).

Enzymatic Properties and Reaction Mechanisms

Studies have explored the enzymatic properties and reaction mechanisms of prenyltransferases, which synthesize decaprenyl-PP. Lu, Liu, and Liang (2009) investigated different reaction mechanisms of cis- and trans-prenyltransferases, highlighting their varied approaches in utilizing the same substrates (Lu, Liu, & Liang, 2009).

Implications in Tuberculosis Treatment

Decaprenylphosphoryl-d-arabinose, synthesized from decaprenyl-PP, is a key lipid donor in mycobacterial d-arabinofuranosyl residues. Huang et al. (2005) identified the gene responsible for the first step in this synthesis, suggesting its potential as a target for tuberculosis drug development (Huang, Scherman, D’Haeze, Vereecke, Holsters, Crick, & McNeil, 2005).

Antibacterial and Antiviral Applications

The study of decaprenyl-PP synthase in Mycobacterium tuberculosis by Chan et al. (2014) showed potential for developing inhibitors that target cell wall biosynthesis and virulence, providing a basis for new anti-infective therapies (Chan, Feng, Ko, Huang, Hu, Zheng, Bogue, Nakano, Hoshino, Zhang, Lv, Liu, Crick, Liang, Wang, Oldfield, & Guo, 2014).

Potential in Antioxidant Research

Suzuki et al. (1997) analyzed the role of decaprenyl-PP synthase in fission yeast and suggested a potential role of ubiquinone, synthesized from decaprenyl-PP, as an antioxidant in yeast cells (Suzuki, Okada, Kamiya, Zhu, Nakagawa, Kawamukai, & Matsuda, 1997).

properties

Molecular Formula

C50H84O7P2

Molecular Weight

859.1 g/mol

IUPAC Name

[(2E,6E,10Z,14Z,18Z,22Z,26Z,30Z,34Z)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] phosphono hydrogen phosphate

InChI

InChI=1S/C50H84O7P2/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-56-59(54,55)57-58(51,52)53/h21,23,25,27,29,31,33,35,37,39H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H,54,55)(H2,51,52,53)/b42-23-,43-25-,44-27-,45-29-,46-31-,47-33-,48-35-,49-37+,50-39+

InChI Key

FSCYHDCTHRVSKN-GPLVPVLESA-N

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-trans,poly-cis-decaprenyl diphosphate
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Di-trans,poly-cis-decaprenyl diphosphate
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Di-trans,poly-cis-decaprenyl diphosphate

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